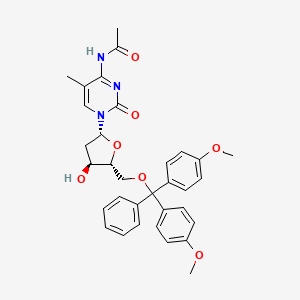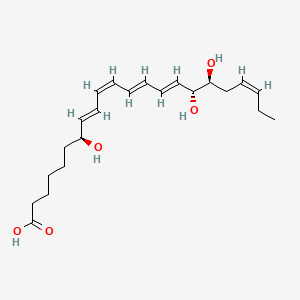
Resolvin D2 n-3 DPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin D2 n-3 docosapentaenoic acid is a specialized pro-resolving mediator derived from omega-3 fatty acids. It plays a crucial role in resolving inflammation and restoring tissue homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D2 n-3 docosapentaenoic acid is synthesized from docosapentaenoic acid through a series of enzymatic reactions. The process involves the catalytic activity of enzymes such as 15-lipoxygenase, which converts docosapentaenoic acid to 17S-hydroxy-docosapentaenoic acid. This intermediate is further transformed into Resolvin D2 n-3 docosapentaenoic acid through additional metabolic reactions .
Industrial Production Methods: Industrial production of Resolvin D2 n-3 docosapentaenoic acid typically involves the extraction of docosapentaenoic acid from natural sources, followed by its enzymatic conversion to the desired product. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: Resolvin D2 n-3 docosapentaenoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as 15-lipoxygenase, leading to the formation of hydroperoxy intermediates.
Reduction: Involves the conversion of hydroperoxy intermediates to hydroxyl derivatives.
Substitution: Occurs during the transformation of intermediates to the final product, facilitated by specific enzymes.
Major Products Formed: The primary product formed from these reactions is Resolvin D2 n-3 docosapentaenoic acid, which exhibits potent anti-inflammatory and pro-resolving properties .
Scientific Research Applications
Resolvin D2 n-3 docosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and resolving inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and supplements
Mechanism of Action
Resolvin D2 n-3 docosapentaenoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, triggering a cascade of signaling events that lead to the resolution of inflammation. The compound downregulates the expression of pro-inflammatory genes and promotes the clearance of inflammatory cells, thereby restoring tissue homeostasis .
Comparison with Similar Compounds
Resolvin D1: Another member of the resolvin family, derived from docosahexaenoic acid.
Resolvin E1: Derived from eicosapentaenoic acid, with similar anti-inflammatory properties.
Protectins and Maresins: Other specialized pro-resolving mediators with distinct biosynthetic pathways and functions.
Uniqueness: Resolvin D2 n-3 docosapentaenoic acid is unique due to its specific biosynthetic pathway and potent anti-inflammatory effects. It has been shown to be highly effective in reducing inflammation and promoting tissue repair, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI Key |
LDVCZYSUILUYKN-BGERNTNVSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
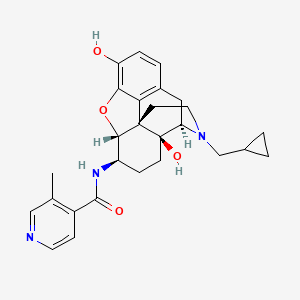
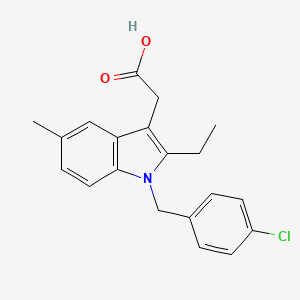
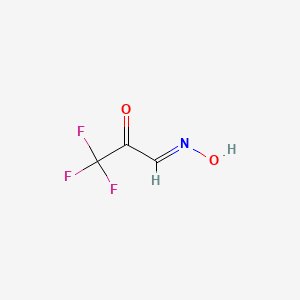
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
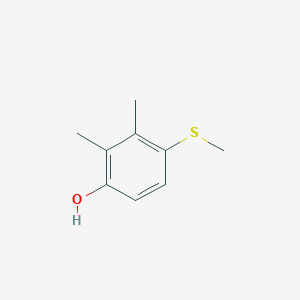
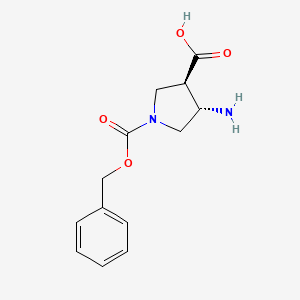
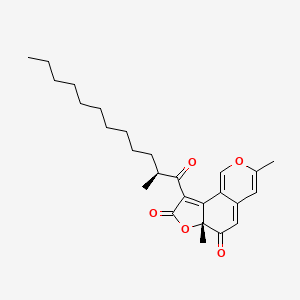
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
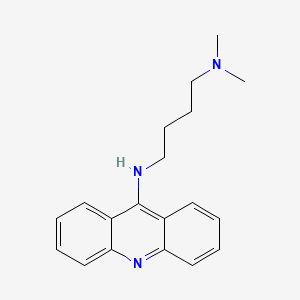

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
